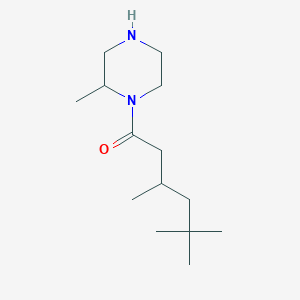
3,5,5-Trimethyl-1-(2-methylpiperazin-1-yl)hexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,5-Trimethyl-1-(2-methylpiperazin-1-yl)hexan-1-one, also known as Methylhexanamine or DMAA, is a synthetic stimulant drug that has been used in dietary supplements and sports performance enhancers. It is a derivative of the naturally occurring amino acid, phenethylamine, and is structurally similar to amphetamine. DMAA has been a controversial substance in recent years due to its potential for misuse and abuse, as well as its potential for causing serious side effects.
科学研究应用
DMAA has been studied extensively in recent years due to its potential for misuse and abuse. It has been studied for its effects on cardiovascular and metabolic systems, as well as its potential for causing adverse side effects. It has also been studied for its potential to enhance athletic performance and its effects on cognitive function. Additionally, DMAA has been studied for its potential to interact with other drugs, as well as its potential for misuse and abuse.
作用机制
The exact mechanism of action of DMAA is not fully understood, but it is thought to act as a sympathomimetic stimulant. It is believed to act on the central nervous system (CNS) by increasing the release of norepinephrine and dopamine, two neurotransmitters involved in the regulation of mood and behavior. It is also believed to act on the cardiovascular system by increasing heart rate and blood pressure.
Biochemical and Physiological Effects
DMAA has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It has also been shown to increase alertness and focus, as well as decrease fatigue. Additionally, DMAA has been shown to increase metabolic rate and body temperature, as well as increase the release of glucose and fatty acids into the bloodstream.
实验室实验的优点和局限性
The main advantage of using DMAA in laboratory experiments is that it can be synthesized relatively easily and inexpensively. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to using DMAA in laboratory experiments. It is a potent stimulant, and therefore it can cause adverse side effects if taken in high doses. Additionally, it has the potential for misuse and abuse, and therefore it should be used with caution.
未来方向
In the future, more research needs to be done on the effects of DMAA on the cardiovascular system, as well as its potential for misuse and abuse. Additionally, more research needs to be done on its potential to interact with other drugs, as well as its potential to cause adverse side effects. Furthermore, more research needs to be done on its potential to enhance athletic performance and its effects on cognitive function. Finally, more research needs to be done on the long-term effects of DMAA on the body, as well as its potential for addiction.
合成方法
DMAA can be synthesized from the starting material, 2-methylpiperazine, using various methods. The most common method involves the reaction of 2-methylpiperazine with 3,5-dimethylhexanal in the presence of an acid catalyst. This reaction produces the desired product, 3,5,5-trimethyl-1-(2-methylpiperazin-1-yl)hexan-1-one. Other methods of synthesis include the reaction of 2-methylpiperazine with 2,3-dimethyl-2-butanone, the reaction of 2-methylpiperazine with 1-bromo-3,5-dimethylhexane, and the reaction of 2-methylpiperazine with 3,5-dimethyl-1-hexene.
属性
IUPAC Name |
3,5,5-trimethyl-1-(2-methylpiperazin-1-yl)hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-11(9-14(3,4)5)8-13(17)16-7-6-15-10-12(16)2/h11-12,15H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEYFXAHUPHRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC(C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)
![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)
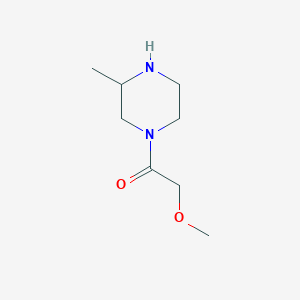
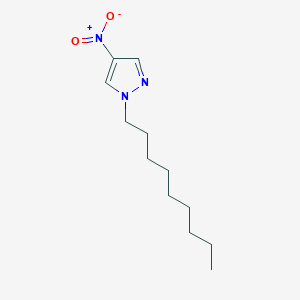

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)
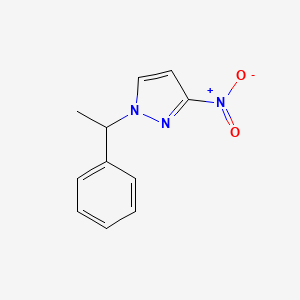
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)
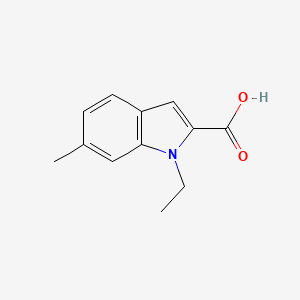

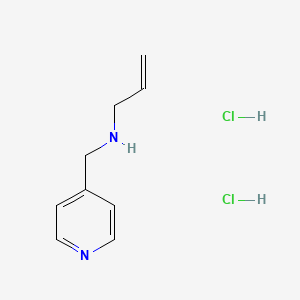
![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)